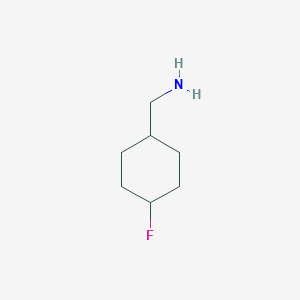

(4-Fluorocyclohexyl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-fluorocyclohexyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14FN/c8-7-3-1-6(5-9)2-4-7/h6-7H,1-5,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAMTXZMIWLTVKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Kinetics

Theoretical and Computational Analysis of Reaction Pathways

Computational chemistry provides powerful tools to investigate the intricate details of reaction pathways that are often difficult to probe experimentally. For molecules like (4-Fluorocyclohexyl)methanamine, theoretical analysis can predict reactivity, determine the structures of transient species, and map out the energy landscapes of chemical reactions.

Density Functional Theory (DFT) has become a standard method in computational organic chemistry for investigating reaction mechanisms. It is widely used to calculate the electronic structure and energy of molecules, allowing for the localization and characterization of ground states, transition states, and intermediates. For reactions involving fluorinated alicyclic amines, DFT calculations, often using hybrid functionals like B3LYP with an appropriate basis set such as 6-311G, are employed to model the potential energy surface.

Key parameters derived from DFT calculations that are essential for mechanistic elucidation include:

Activation Energy (ΔG‡): The Gibbs free energy difference between reactants and the transition state, which determines the reaction rate.

Reaction Energy (ΔGrxn): The Gibbs free energy difference between reactants and products, indicating the thermodynamic favorability of a reaction.

Geometries of Intermediates and Transition States: Provides a three-dimensional picture of the reaction pathway, revealing how bonds are formed and broken.

In the context of synthesizing or functionalizing this compound, DFT can be applied to study various reaction types. For instance, in the deconstructive fluorination of N-protected cyclic amines, DFT calculations have shown that iminium ion formation can proceed via a F-atom coupled electron transfer (FCET) mechanism. These calculations help to identify key intermediates, such as hemiaminals, and evaluate competing pathways like ring-opening versus deformylative fluorination.

The analysis of Frontier Molecular Orbitals (HOMO and LUMO) and Molecular Electrostatic Potential (MEP) maps, also derived from DFT, helps in understanding the reactivity. The HOMO-LUMO energy gap indicates the chemical reactivity, while MEP maps show the charge distribution and identify sites susceptible to nucleophilic or electrophilic attack.

Table 1: Key Parameters from DFT in Mechanistic Analysis

| Parameter | Description | Significance in Mechanism Elucidation |

|---|---|---|

| Activation Energy (ΔG‡) | The energy barrier that must be overcome for a reaction to occur. | Determines the kinetic feasibility and rate of a reaction step. |

| Transition State (TS) Geometry | The molecular structure at the highest point on the reaction coordinate. | Shows the precise arrangement of atoms as bonds are formed and broken. |

| Intermediate Geometry | The structure of a stable species formed between two transition states. | Helps to confirm multi-step reaction pathways. |

| HOMO/LUMO Orbitals | Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Predicts reactivity; the energy gap relates to chemical stability. |

| Fukui Functions | Describe the change in electron density at a given point when the number of electrons changes. | Identifies the most electrophilic and nucleophilic sites in a molecule. |

In the context of this compound, the cyclohexane (B81311) ring exists in chair conformations with the fluoro and aminomethyl groups in either axial or equatorial positions. The relative stability of the cis and trans isomers and their conformers can be evaluated using MD. This is critical as the reactivity can be highly dependent on the steric and electronic environment of the reactive center. For example, computational studies on the fluorination of cyclic amines have highlighted the importance of substrate conformation in determining the reaction pathway.

Statistical rate theories, such as Transition State Theory (TST), are then used in conjunction with the parameters obtained from DFT and MD to calculate reaction rate constants. TST provides a framework for understanding how the thermodynamic properties of the transition state relative to the reactants govern the reaction rate.

Many chemical reactions, particularly those involving oxidation or reduction, proceed through electron transfer (ET) events. Quantum mechanical calculations are essential for understanding these processes, which can be non-intuitive from a classical perspective. Recent advances have enabled the quantum simulation of molecular electron transfer, providing deep insights into the dynamics and the role of the surrounding environment.

In reactions relevant to this compound, such as metal-catalyzed C-H functionalization or fluorination with electrophilic reagents, Single Electron Transfer (SET) can be a key mechanistic step. For example, the Ag(I)-mediated fluorination of N-benzoylated piperidines is proposed to involve electron transfer from the amine to an oxidizing species. Quantum calculations can help distinguish between a concerted mechanism and a stepwise SET mechanism. The presence of electron-donating or electron-withdrawing groups can switch the mechanism from a two-state reactivity (TSR) model to a classical SET pathway.

Furthermore, quantum phenomena like nuclear tunneling can have a significant impact on reaction rates, especially for the transfer of light particles like protons or in certain ET processes. Quantum dynamics simulations can model these effects and provide a more accurate picture of the reaction kinetics than classical theories alone.

Mechanistic Studies in C-H Fluorination of Amines

The direct fluorination of C-H bonds in amines is a highly sought-after transformation for the synthesis of fluorinated molecules. Recent studies have explored the deconstructive fluorination of cyclic amines, which involves C-C bond cleavage. For instance, using Selectfluor® as the fluorine source and a silver or copper catalyst, N-protected saturated aza-cycles can be transformed into fluorine-containing acyclic amine derivatives.

The proposed mechanism for this transformation, supported by DFT calculations, involves several key steps:

Coordination: The N-protected cyclic amine coordinates to the metal center (e.g., Ag(I) or Cu(I)).

Iminium Ion Formation: An iminium ion intermediate is formed. This step is formally a hydride abstraction and can proceed via a F-atom coupled electron transfer (FCET) mechanism.

Hemiaminal Formation: The iminium ion is trapped by water to form a hemiaminal intermediate.

C-C Cleavage and Fluorination: The hemiaminal undergoes a ring-opening C-C bond cleavage followed by fluorination. This final stage can itself be a complex event, potentially involving two-state reactivity or a deformylative pathway initiated by a radical dication.

These deconstructive methods provide a pathway to acyclic fluorinated amines from readily available cyclic precursors, representing a potential route to derivatives related to this compound.

Nucleophilic Aromatic/Aliphatic Substitution Mechanisms

Nucleophilic substitution is a fundamental reaction class for introducing both amine and fluorine functionalities into organic molecules. The synthesis of this compound or its precursors likely involves such reactions. There are two primary mechanisms for nucleophilic aliphatic substitution: SN1 and SN2.

SN2 (Bimolecular Nucleophilic Substitution): This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. The reaction rate depends on the concentration of both the substrate and the nucleophile. For a cyclohexane system, an SN2 reaction requires the nucleophile to approach from the backside of the C-leaving group bond, which can be sterically hindered.

SN1 (Unimolecular Nucleophilic Substitution): This is a two-step process. The first, slow step is the departure of the leaving group to form a carbocation intermediate. The second, fast step is the attack of the nucleophile on the carbocation. The rate is dependent only on the substrate concentration. Secondary carbocations, such as one on a cyclohexane ring, can be stabilized enough to allow for an SN1 pathway.

The choice between SN1 and SN2 depends on the substrate structure, nucleophile, leaving group, and solvent. For example, synthesizing a fluorocyclohexane (B1294287) derivative via nucleophilic fluorination using a source like CsF or KF often proceeds via an SN2 mechanism. Quantum chemical studies have shown that promoters like tri-tert-butanolamine can accelerate SN2 fluorination by forming strong hydrogen bonds with the fluoride (B91410) anion, effectively activating the nucleophile.

Table 2: Comparison of SN1 and SN2 Mechanisms for Substitution on a Cyclohexane Ring

| Feature | SN2 Mechanism | SN1 Mechanism |

|---|---|---|

| Kinetics | Second-order rate = k[Substrate][Nucleophile] | First-order rate = k[Substrate] |

| Mechanism | One-step (concerted) | Two-steps, via carbocation intermediate |

| Stereochemistry | Inversion of configuration | Racemization |

| Substrate | Favored by primary and less hindered secondary carbons | Favored by tertiary and stabilized secondary carbons |

| Nucleophile | Requires a strong nucleophile | Nucleophile strength is less important |

Metal-Catalyzed Reaction Mechanisms (e.g., Pd-mediated, Ir-catalyzed)

Transition-metal catalysis offers powerful and selective methods for forming C-F and C-N bonds. Palladium (Pd) and Iridium (Ir) are particularly versatile catalysts for C-H functionalization and substitution reactions.

Palladium-Catalyzed Mechanisms: Palladium catalysts are widely used for C-H fluorination. A common mechanistic cycle for the ortho-fluorination of a substrate with a directing group involves: 1.

: Radical Pathways in Fluorination and Cyclization Reactions

The formation of fluorinated cyclic amines can, in principle, be achieved through various synthetic strategies, including those that proceed via radical intermediates. Radical reactions offer a distinct approach compared to more common ionic pathways, often functioning under neutral conditions with high functional group tolerance. wikipedia.org These reactions typically involve three main stages: the selective generation of a radical, an intramolecular cyclization or intermolecular functionalization step, and a final step to quench the resulting radical and yield the stable product. wikipedia.org

Radical Fluorination Pathways

Radical fluorination provides a method for creating C-F bonds by reacting a carbon-centered radical with a fluorine atom source. wikipedia.org For a substrate like cyclohexylmethanamine, a hypothetical radical fluorination pathway would likely involve the generation of a cyclohexyl radical, followed by trapping with a fluorinating agent.

Generation of the Cyclohexyl Radical: A radical could be initiated at a specific C-H bond on the cyclohexane ring. Methods for C-H activation are crucial for such selectivity. One approach involves a hydrogen atom abstraction (HAT) mechanism, which can be promoted by highly reactive species. For instance, pyridine (B92270) N-oxyl radicals have been shown to facilitate C-H fluorination through a single-electron transfer (SET) process, even in aqueous media. rsc.org The reaction proceeds via a radical intermediate which is then fluorinated. rsc.org

Fluorine Atom Transfer: Once the carbon-centered radical is formed on the cyclohexane ring, it must be trapped by a fluorine atom source. Historically, highly reactive sources like fluorine gas (F₂) or hypofluorites were used, but their handling difficulties limited their application. wikipedia.org Modern methods often employ electrophilic N-F fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor, which have been demonstrated to act as effective fluorine atom transfer agents to alkyl radicals. wikipedia.orgprinceton.edu The process involves the homolytic cleavage of the N-F bond, although the exact mechanism can be complex. Computational studies on silyl (B83357) radical-mediated fluorination have shown that while thermodynamically challenging, kinetic selectivity for desired radical processes can be achieved. princeton.edu

The general mechanism for radical fluorination can be summarized as a chain process:

Initiation: Generation of an initial radical species.

Propagation:

A radical abstracts a hydrogen atom from the cyclohexane ring to form a cyclohexyl radical.

The cyclohexyl radical reacts with a fluorine source (e.g., an N-F reagent) to form the C-F bond and generate a new radical, which continues the chain. princeton.edulibretexts.org

Termination: Combination of any two radical species to form a stable, non-radical product. libretexts.org

The table below summarizes various sources of atomic fluorine that can be used in radical fluorination reactions. wikipedia.org

| Fluorine Source Category | Examples | Key Characteristics |

| Diatomic Gas | Fluorine (F₂) | Weak F-F bond allows for homolytic cleavage; highly reactive and non-selective. |

| O-F Reagents | Trifluoromethyl hypofluorite (B1221730) (CF₃OF) | Relatively weak O-F bond; highly reactive, often used as radical initiators. |

| Xenon Compounds | Xenon difluoride (XeF₂) | Used in Hunsdiecker-type decarboxylative fluorinations; acts as both radical generator and fluorine source. |

| N-F Reagents | Selectfluor, NFSI | Can transfer a fluorine atom to alkyl radicals; widely used in modern radical fluorination methods. |

Radical Cyclization Pathways and Competing Reactions

Radical cyclization is a powerful method for forming ring structures. wikipedia.org In the context of synthesizing a substituted cyclohexane like this compound, radical cyclization would pertain to the formation of the cyclohexane ring itself from an acyclic precursor.

Intramolecular additions of carbon-centered radicals are a key strategy for accessing carbocycles. arkat-usa.org For a precursor to this compound, this would involve generating a radical on an open-chain substrate that could then attack a suitably positioned double bond to form the six-membered ring. The stereochemical outcome of such cyclizations is often predictable, with a preference for exo cyclization to form five- and six-membered rings. wikipedia.org

However, the presence of the aminomethyl group introduces specific challenges. The α-aminoalkyl radical (a radical centered on the carbon adjacent to the nitrogen) is a key intermediate in many reactions involving amines. Studies on the cyclization of α-aminoalkyl radicals have shown that their reactivity is significantly influenced by the nitrogen atom. arkat-usa.org

Challenges in α-Amino Radical Cyclization:

Radical Stabilization: The nitrogen lone pair can stabilize the adjacent radical center, which increases the activation energy for subsequent addition to a double bond. arkat-usa.org

Polarity Mismatch: The α-amino radical is nucleophilic in character. Its reaction with an electron-rich alkene (a common cyclization partner) is therefore electronically disfavored, leading to a high activation energy. arkat-usa.org

To overcome these issues, the amino group is often modified with an electron-withdrawing group (e.g., acyl or sulfonyl). This modification reduces the electron-donating effect of the nitrogen lone pair, making the radical more reactive and improving the polarity match for addition to an alkene. arkat-usa.org For an unsubstituted amine like this compound, direct cyclization involving an α-amino radical onto a simple alkene would likely be inefficient. arkat-usa.org

The table below outlines factors that influence the success of radical cyclization reactions involving α-amino radicals. arkat-usa.org

| Factor | Influence on Cyclization | Rationale |

| Nitrogen Substituent | Electron-withdrawing groups (e.g., -SO₂Ar, -COR) promote cyclization. | Reduces stabilization of the α-amino radical and improves polarity match with alkenes. |

| Alkene Substitution | Electron-deficient alkenes are preferred. | Improves polarity match with the nucleophilic α-amino radical, lowering the activation energy. |

| Radical Position | Generation of the radical away from the amino group. | Avoids the challenges associated with α-amino radical reactivity if cyclization is the primary goal. |

Stereochemical Aspects in the Synthesis and Reactivity of 4 Fluorocyclohexyl Methanamine

Diastereoselectivity in Cyclohexane (B81311) Ring Systems

The synthesis of (4-Fluorocyclohexyl)methanamine, a 1,4-disubstituted cyclohexane, inherently involves the formation of cis and trans diastereomers. The stereochemical control during the synthesis is crucial for obtaining the desired isomer. A common synthetic route involves the reduction of a 4-fluorocyclohexanone (B1313779) derivative. The diastereoselectivity of such reductions is highly dependent on the steric bulk of the reducing agent.

For instance, in the reduction of 4-tert-butylcyclohexanone, a related system, small reducing agents like sodium borohydride (B1222165) (NaBH₄) tend to approach the carbonyl group from the axial direction to minimize steric hindrance, resulting in the formation of the trans alcohol as the major product. Conversely, bulkier reducing agents, such as L-Selectride, favor an equatorial approach, leading to the cis alcohol as the predominant isomer. tamu.edu This principle can be applied to the synthesis of this compound precursors. For example, the reduction of a 4-fluorocyclohexanecarbonitrile or a related ketone would yield a mixture of cis and trans isomers, with the ratio being influenced by the chosen reducing agent and reaction conditions. tamu.eduacs.orgyoutube.comchegg.com

The presence of a directing group on the cyclohexane ring can also significantly influence the diastereoselectivity of a reaction. For example, in the hydrogenation of substituted cyclohexenes, allylic and homoallylic alcohols can direct the catalyst to one face of the molecule, leading to high diastereoselectivity. nih.gov Similarly, in the reduction of cyclopentanones with a β-hydroxyl group, intramolecular hydride delivery from a reagent complexed to the hydroxyl group can lead to high stereoselectivity. scielo.brscielo.br

The following table illustrates the impact of the reducing agent on the diastereomeric ratio of the product in the reduction of a substituted cyclohexanone.

Table 1: Diastereoselectivity in the Reduction of 4-tert-butylcyclohexanone

| Reducing Agent | Diastereomeric Ratio (trans:cis) | Reference |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Predominantly trans | tamu.edu |

| L-Selectride | Predominantly cis | tamu.edu |

| Platinum(IV) oxide (PtO₂) | 84:16 | acs.org |

Enantioselective Synthetic Approaches

Obtaining enantiomerically pure this compound requires the use of asymmetric synthesis techniques. Several strategies can be employed to achieve this, including chiral resolution of a racemic mixture or the use of chiral catalysts or auxiliaries in the synthetic route.

Kinetic Resolution: One common method for separating enantiomers is kinetic resolution. This process involves the reaction of a racemic mixture with a chiral reagent or catalyst that reacts at a different rate with each enantiomer, allowing for the separation of the unreacted, enantiomerically enriched starting material from the product. nih.govmdpi.comresearchgate.net For instance, enzymatic kinetic resolution using lipases has been successfully applied to resolve racemic amines. mdpi.com A similar approach could be envisioned for the resolution of racemic this compound or its precursors. Dynamic kinetic resolution is a particularly powerful variant where the less reactive enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. This has been applied to the synthesis of chiral β-fluoro amines. cas.cn

Chiral Auxiliaries: Another established method involves the use of a chiral auxiliary, a molecule that is temporarily incorporated into the substrate to direct the stereochemistry of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. Evans' chiral oxazolidinones are well-known examples used in asymmetric alkylations and other transformations to produce enantiomerically pure products. researchgate.net

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemistry of a reaction is a highly efficient approach. For example, asymmetric hydrogenation of enamines or imines using chiral transition metal catalysts is a powerful method for the synthesis of chiral amines. chemrxiv.org Similarly, organocatalysis, using small chiral organic molecules, has emerged as a valuable tool for enantioselective synthesis. For instance, chiral ammonium (B1175870) salts have been used to catalyze enantioselective α-alkylation reactions. nih.gov The enantioselective synthesis of related fluorinated cyclic compounds, such as cis-3-fluoropiperidin-4-ol, has been achieved through enantioselective fluorination using modified cinchona alkaloid catalysts. ed.ac.uknih.gov

The following table provides examples of enantioselectivities achieved in the asymmetric synthesis of chiral amines and related fluorinated compounds using different methods.

Table 2: Examples of Enantioselective Syntheses of Chiral Amines and Fluorinated Compounds

| Method | Substrate/Product Type | Catalyst/Reagent | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Dynamic Kinetic Resolution | β-Fluoro Amine | Chiral Sulfoximine Reagent | Up to 98% | cas.cn |

| Asymmetric Alkylation | Acyclic Cyanoacetate | Chiral Ammonium Salt | Up to 99% | nih.gov |

| Kinetic Resolution | Planar-Chiral Paracyclophane | Helical Peptide Catalyst | Up to 97% | researchgate.net |

| Enantioselective Fluorination | Piperidinol | Modified Cinchona Alkaloid | High | ed.ac.uknih.gov |

Conformational Analysis of Fluorocyclohexyl Structures via Computational Methods

The three-dimensional structure and conformational preferences of this compound are crucial for understanding its reactivity and biological activity. The cyclohexane ring exists predominantly in a chair conformation to minimize angle and torsional strain. auremn.org.br In a substituted cyclohexane, the substituents can occupy either axial or equatorial positions, and the equilibrium between the two chair conformers is determined by the steric and electronic properties of the substituents. libretexts.org

Computational methods, such as Density Functional Theory (DFT), are powerful tools for studying the conformational landscape of molecules. These methods can be used to calculate the relative energies of different conformers and to predict the most stable conformation. auremn.org.br For monosubstituted cyclohexanes, there is a general preference for the substituent to be in the equatorial position to avoid steric interactions with the axial hydrogens on the same side of the ring.

In the case of this compound, both the fluorine and the aminomethyl group will have a preference for the equatorial position. For the trans isomer, both substituents can be in the equatorial position in one chair conformation, which is expected to be the most stable conformer. For the cis isomer, one substituent must be axial while the other is equatorial. The relative stability of the two possible chair conformers of the cis isomer will depend on the relative A-values (conformational free energies) of the fluorine and aminomethyl groups.

The chemical shift of ¹⁹F is highly sensitive to its local environment, making ¹⁹F NMR spectroscopy a valuable tool for studying the conformation of fluorinated molecules. ed.ac.uknih.govrsc.org Computational studies combined with NMR data can provide detailed insights into the conformational equilibrium. For example, theoretical calculations can predict the NMR parameters for different conformers, which can then be compared with experimental data. auremn.org.br

The following table presents calculated energy differences between axial and equatorial conformers for related fluorinated cyclohexane systems.

Table 3: Calculated Conformational Energy Differences for Fluorinated Cyclohexanes

| Compound | Method | Conformational Preference | Energy Difference (kcal/mol) | Reference |

|---|---|---|---|---|

| Fluorocyclohexane (B1294287) | Not specified | Equatorial | 0.25 | rsc.org |

| 2,2-Difluoro-1-methoxycyclohexane | DFT (M06-2X/aug-cc-pVTZ) | Axial | 0.79 | st-andrews.ac.uk |

| 3,3,5,5-Tetrafluoro-1-methoxycyclohexane | DFT (M06-2X/aug-cc-pVTZ) | Axial | 3.32 | st-andrews.ac.uk |

| cis-4-Fluoro-3-methyltetrahydrothiopyran | DFT | Axial | Not specified | researchgate.net |

Influence of Fluorine on Stereochemical Outcomes

The fluorine atom in this compound can exert a significant influence on the stereochemical outcome of reactions through various electronic and steric effects. Its high electronegativity can alter the reactivity of neighboring functional groups and influence the stability of transition states.

Neighboring Group Participation: A key phenomenon is neighboring group participation (NGP), where a nearby group assists in a reaction, often leading to retention of stereochemistry. wikipedia.org While less common for fluorine compared to other halogens, under certain conditions, the lone pairs of the fluorine atom can participate in the stabilization of a carbocationic intermediate, influencing the stereochemical outcome of nucleophilic substitution reactions. researchgate.netresearchgate.netnih.gov For example, in the glycosylation of fluorinated sugars, neighboring group participation of acyl groups is a dominant factor, but the fluorine atom can modulate the ring conformation and thus indirectly affect the reaction's stereoselectivity. researchgate.net

Inductive Effects: The strong electron-withdrawing inductive effect of the fluorine atom can influence the reactivity of the aminomethyl group. This effect can decrease the nucleophilicity of the amine and affect the pKa of its conjugate acid. This modulation of electronic properties can, in turn, influence the stereochemical course of reactions involving the amine. For example, in nucleophilic aromatic substitution, the strong inductive effect of fluorine stabilizes the intermediate Meisenheimer complex, accelerating the reaction. stackexchange.com A similar stabilizing effect could influence transition states in reactions involving the this compound molecule.

Stereoelectronic Effects: The orientation of the C-F bond (axial vs. equatorial) can have a profound effect on reactivity. nih.gov An axial C-F bond can participate in hyperconjugative interactions with adjacent bonds, influencing the stability of the conformation and the stereochemical course of reactions. For example, the stereoselective incorporation of fluorine into N-heterocycles can lead to dramatic changes in their chemical properties, which can be exploited in various applications. researchgate.netnih.gov In the case of nucleophilic fluorination of a polyfluorinated hexopyranose, the stereochemistry of a remote fluorine atom at C2 was found to influence the reactivity and stereoselectivity at C4. beilstein-journals.org

The following table provides examples of how fluorine substitution can influence reaction outcomes.

Table 4: Influence of Fluorine on Reaction Outcomes

| Reaction Type | System | Observed Effect of Fluorine | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Fluorinated Glucose Derivatives | Modulates ring pucker, influencing neighboring group participation | researchgate.net |

| Nucleophilic Fluorination | Polyfluorinated Hexopyranose | Remote fluorine at C2 affects stereoselectivity at C4 | beilstein-journals.org |

| Nucleophilic Substitution | Fluoroaziridines | Profoundly enhances reaction rate compared to non-fluorinated aziridine | researchgate.netnih.gov |

| Nucleophilic Aromatic Substitution | Aryl Fluorides | Accelerates reaction rate via inductive stabilization of intermediate | stackexchange.com |

Advanced Spectroscopic and Analytical Methodologies for Research Characterization

NMR Spectroscopy for Structural Elucidation of Complex Fluorinated Amines

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For complex fluorinated amines like (4-Fluorocyclohexyl)methanamine, ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the connectivity of atoms and the stereochemical orientation of the fluorine substituent on the cyclohexane (B81311) ring.

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the protons on the cyclohexane ring and the aminomethyl group. The chemical shifts of the ring protons are influenced by the electronegativity of the fluorine atom and their axial or equatorial position. Protons on the same carbon as the fluorine (CHF) will exhibit splitting due to coupling with the fluorine nucleus (²J-H,F). The protons of the aminomethyl group (-CH₂NH₂) would typically appear as a doublet, further coupled to the adjacent cyclohexyl proton.

The ¹³C NMR spectrum provides information on the carbon framework. The carbon atom bonded to the fluorine (C-F) will show a characteristic large one-bond carbon-fluorine coupling constant (¹J-C,F). The chemical shifts of the other carbons in the cyclohexane ring are also influenced by the fluorine substituent. libretexts.org

¹⁹F NMR is particularly valuable for characterizing fluorinated compounds. nih.govnih.gov The chemical shift of the fluorine atom in this compound provides direct evidence of its chemical environment. Furthermore, the coupling of the fluorine atom to adjacent protons (²J-H,F and ³J-H,F) can help to determine the cis/trans stereochemistry of the molecule. In cyclohexane systems, the coupling constants between fluorine and axial or equatorial protons are often distinct, allowing for conformational analysis. rsc.orgepa.gov For instance, the conformational free energy of fluorinated substituents in cyclohexane has been determined using dynamic ¹⁹F NMR spectroscopy. epa.gov

Expected NMR Data for this compound:

| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity & Coupling Constants (Hz) |

| ¹H | CH-F | ~4.5 - 5.0 | dtm (doublet of triplet of multiplets), large ²J-H,F |

| ¹H | CH₂-N | ~2.5 - 3.0 | d (doublet) |

| ¹H | Cyclohexyl CH, CH₂ | ~1.0 - 2.2 | m (multiplet) |

| ¹H | NH₂ | ~1.5 - 2.5 | br s (broad singlet) |

| ¹³C | C-F | ~85 - 95 | d (doublet), large ¹J-C,F |

| ¹³C | C-CH₂N | ~40 - 50 | s (singlet) |

| ¹³C | CH₂-N | ~45 - 55 | s (singlet) |

| ¹³C | Cyclohexyl C | ~25 - 40 | s (singlet) or d (doublet) due to C-F coupling |

| ¹⁹F | C-F | ~-180 to -220 | m (multiplet) |

Note: Expected chemical shifts are approximate and can vary based on solvent and stereoisomer.

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. For this compound, MS is employed to confirm the successful synthesis of the target molecule and to identify any byproducts or impurities.

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of a single nitrogen atom, this molecular ion peak will have an odd nominal mass, consistent with the nitrogen rule.

The fragmentation of this compound in the mass spectrometer will provide valuable structural information. libretexts.orgchemguide.co.uk Common fragmentation pathways for amines include α-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom. miamioh.edu For this compound, this would result in the loss of the fluorocyclohexyl radical to form a stable iminium ion. Another likely fragmentation is the loss of the aminomethyl radical, leading to a fluorocyclohexyl cation. Further fragmentation of the fluorocyclohexane (B1294287) ring can also occur, including the loss of a molecule of hydrogen fluoride (B91410) (HF). The study of mass spectra of fluorocarbons has shown that ions of the formula CₙF₂ₙ₊₁ tend to be abundant. nih.govnist.gov

Predicted Mass Spectrometry Fragmentation for this compound:

| m/z Value | Proposed Fragment Ion | Formation Pathway |

| 131 | [M]⁺ | Molecular Ion |

| 130 | [M-H]⁺ | Loss of a hydrogen radical |

| 112 | [M-F]⁺ | Loss of a fluorine radical |

| 101 | [C₆H₁₀F]⁺ | Loss of aminomethyl radical |

| 81 | [C₆H₉]⁺ | Loss of aminomethyl radical and HF |

| 30 | [CH₂NH₂]⁺ | α-cleavage, formation of methaniminium |

Note: The relative intensities of the fragment ions will depend on the ionization energy and the specific mass spectrometer used.

Chromatographic Techniques (GC, HPLC) for Purity and Reaction Monitoring

Chromatographic techniques are essential for separating the components of a mixture, making them ideal for assessing the purity of this compound and for monitoring the progress of its synthesis.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, being a relatively small molecule, is amenable to GC analysis. However, the analysis of amines by GC can be challenging due to their basicity, which can lead to peak tailing and adsorption on the column. nih.gov To overcome these issues, specialized columns, such as those with a basic deactivation, or derivatization of the amine group are often employed. nih.gov

For reaction monitoring, GC can be used to track the disappearance of starting materials and the appearance of the product over time. By analyzing aliquots of the reaction mixture, the optimal reaction conditions and endpoint can be determined. For purity analysis, GC can separate this compound from residual solvents, starting materials, and byproducts, allowing for their quantification. The use of a mass spectrometer as a detector (GC-MS) provides an additional layer of confirmation by identifying the separated components based on their mass spectra. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. ucl.ac.ukpensoft.netmdpi.com For a polar compound like this compound, reversed-phase HPLC is a suitable method.

The separation of fluorinated compounds from their non-fluorinated counterparts can be effectively achieved using HPLC. rsc.org The choice of a C18 or a specialized "fluorous" column can be optimized for the separation. The mobile phase typically consists of a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection can be achieved using a UV detector if the molecule possesses a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).

HPLC is also a powerful tool for the separation of stereoisomers. Since this compound can exist as cis and trans isomers, a chiral stationary phase (CSP) can be used to separate these enantiomers or diastereomers, which is crucial for applications where stereochemistry is important. nih.govnih.gov Derivatization with a chiral reagent can also facilitate separation on a non-chiral column. nih.gov

Typical Chromatographic Conditions for the Analysis of this compound:

| Technique | Column | Mobile Phase / Carrier Gas | Detector | Application |

| GC | Capillary column with a polar stationary phase (e.g., wax-based) or a specialized amine column | Helium or Nitrogen | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Purity assessment, reaction monitoring, identification of volatile impurities |

| HPLC | Reversed-phase C18 or C8 column | Acetonitrile/Water or Methanol/Water with a buffer (e.g., phosphate (B84403) or acetate) | UV (after derivatization), ELSD, MS | Purity assessment, quantification, separation of isomers, reaction monitoring |

| Chiral HPLC | Chiral Stationary Phase (e.g., polysaccharide-based) | Hexane/Isopropanol (B130326) or other non-polar/polar solvent mixtures | UV, ELSD, MS | Separation of cis/trans isomers and enantiomers |

Applications in Materials Science and Advanced Chemical Synthesis

(4-Fluorocyclohexyl)methanamine as a Monomer or Building Block for Polymers and Frameworks

The dual functionality of this compound makes it a key component for constructing macromolecular structures. The primary amine group provides a reactive site for polymerization and covalent bond formation, while the fluorocyclohexyl moiety influences the physical and chemical properties of the final material, such as solubility, thermal stability, and hydrophobicity.

This compound is a promising building block for creating porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). These materials are known for their high surface area and tunable structures, making them suitable for gas storage, separation, and catalysis. youtube.com

In the synthesis of Covalent Organic Frameworks (COFs) , the primary amine of this compound can react with aldehyde-based linkers to form stable imine bonds, which constitute the backbone of the framework. nih.govnih.gov The incorporation of the fluorinated aliphatic group is a strategy to enhance the properties of COFs. Fluorination can lead to improved crystallinity, higher surface areas, and greater chemical stability. nrel.govrsc.org The fluorocyclohexyl group can also introduce hydrophobicity and specific interactions within the pores, potentially enhancing selectivity in adsorption applications. For instance, fluorinated COFs have been explored for the separation of fluoroquinolones and for drug delivery applications. nih.govrsc.org

While direct synthesis of Metal-Organic Frameworks (MOFs) using aliphatic amines is less common, this compound can be functionalized to create suitable organic linkers. rsc.orgresearchgate.net The presence of fluorine in MOF linkers is known to increase the affinity for molecules like CO2, leading to more efficient separation processes. rsc.org The synthesis of MOFs often involves combining metal ions with organic linkers containing coordinating groups like carboxylates or pyridyls. youtube.com The amine group of this compound could be modified to include such functionalities, thereby creating a novel fluorinated linker for MOF construction.

Below is a table illustrating potential reactants that could be combined with this compound to synthesize COFs.

| Framework Type | This compound Derivative | Potential Co-reactant (Linker) | Resulting Linkage |

| Covalent Organic Framework (COF) | This compound | Terephthalaldehyde (PDA) | Imine |

| Covalent Organic Framework (COF) | This compound | 2,3,5,6-Tetrafluoroterephthaldehyde (TFA) | Imine |

| Covalent Organic Framework (COF) | This compound | 1,3,5-Triformylbenzene (TFB) | Imine |

Fluorinated polyimides are a class of high-performance polymers prized for their excellent thermal stability, chemical resistance, and desirable dielectric properties. The incorporation of fluorine-containing groups, such as the fluorocyclohexyl group from this compound, is a key strategy to enhance these properties. rsc.org

Specifically, introducing bulky, fluorinated groups like trifluoromethyl (-CF3) or fluorinated aliphatic rings can disrupt polymer chain packing. rsc.orgmdpi.com This disruption reduces intermolecular charge-transfer interactions, leading to several beneficial effects: nih.gov

Increased Solubility: The polymers become more soluble in organic solvents, simplifying processing. mdpi.com

Lowered Dielectric Constant: Reduced electronic interaction between chains lowers the dielectric constant, which is critical for microelectronics applications. rsc.org

Enhanced Optical Transparency: The materials often become less colored and more transparent. nih.gov

Maintained Thermal Stability: These benefits are often achieved without compromising the high thermal stability inherent to the polyimide backbone. rsc.org

While polyimide synthesis typically requires diamine monomers, this compound can be used as a building block to synthesize novel fluorinated diamines. Alternatively, it can be used to introduce the fluorocyclohexyl group as a pendant side group or as an end-capping agent to control molecular weight and impart specific surface properties. The presence of the alicyclic (cyclohexyl) moiety can also contribute to increased solubility compared to fully aromatic polyimides. mdpi.com

The table below summarizes the property enhancements in polyimides through the incorporation of fluorinated moieties.

| Property | Effect of Fluorine/Fluorocyclohexyl Group Incorporation | Scientific Rationale |

| Solubility | Increased | The bulky fluorinated group disrupts efficient chain packing, allowing solvent molecules to penetrate more easily. mdpi.com |

| Dielectric Constant | Decreased | The electronegative fluorine atoms lower polarizability and reduce intermolecular electronic interactions. rsc.org |

| Optical Transparency | Increased | Weakened charge-transfer complex formation between polymer chains leads to less absorption of visible light. nih.gov |

| Thermal Stability | Generally Maintained or Slightly Increased | The high strength of the C-F bond contributes to the overall thermal resistance of the polymer. rsc.orgnih.gov |

Role in the Synthesis of Agrochemicals and Related Specialty Chemicals

The introduction of fluorine atoms into organic molecules is a widely used strategy in the design of modern agrochemicals. Fluorination can significantly alter a molecule's physicochemical and biological properties, leading to enhanced efficacy, metabolic stability, and bioavailability.

This compound serves as a valuable synthetic intermediate, providing a fluorinated aliphatic scaffold. The incorporation of a fluorocyclohexyl group into a potential agrochemical can lead to:

Increased Lipophilicity: The fluorine atom can increase the molecule's ability to pass through biological membranes.

Enhanced Metabolic Stability: The carbon-fluorine bond is very strong and resistant to cleavage by metabolic enzymes, which can increase the half-life of the active compound in the target organism.

This building block can be used in the synthesis of various classes of agrochemicals, including herbicides, fungicides, and insecticides, where the fluorocyclohexylmethanamine moiety is incorporated into a larger, biologically active structure.

Catalytic Applications of this compound Derivatives

The primary amine group of this compound is a versatile handle for the synthesis of various catalytic molecules. Derivatives of this compound can function as ligands in transition metal catalysis or as organocatalysts themselves.

The amine functionality can be readily transformed into more complex structures, such as Schiff bases, amides, or phosphine-amines, which can act as ligands that coordinate to transition metals. These ligands play a crucial role in determining the activity, selectivity, and stability of the resulting catalyst.

By using this compound as a precursor, ligands can be synthesized that position the fluorinated cyclohexyl group in the secondary coordination sphere of the metal center. The fluorine atom can influence the electronic environment of the metal, thereby tuning its catalytic properties for reactions such as cross-coupling, hydrogenation, or polymerization. beilstein-journals.org For example, bipyridine-containing COFs have been used to coordinate with metal ions for catalytic applications like methane (B114726) conversion and oxygen evolution. nih.gov A similar principle could apply to ligands derived from this compound.

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. Chiral amines and their derivatives (e.g., ureas, thioureas, and amides) are a cornerstone of asymmetric organocatalysis, enabling the synthesis of enantiomerically enriched compounds.

This compound can be resolved into its separate enantiomers or used as a racemic mixture to synthesize new organocatalysts. The amine group can be converted into a catalytically active moiety, while the fluorocyclohexyl group provides a specific steric and electronic environment around the active site. This can influence the stereochemical outcome of reactions such as aldol (B89426) additions, Michael reactions, and Mannich reactions, making this compound a valuable starting material for the development of novel, fluorine-containing organocatalysts.

Reductive Functionalization of Carbon Dioxide with Amine Derivatives

The conversion of carbon dioxide (CO₂) into valuable chemicals, such as formamides and methylamines, through reductive functionalization with amine derivatives is a significant area of green chemistry research. This process typically involves the use of a catalyst and a reducing agent to facilitate the reaction between CO₂ and an amine. Various catalytic systems, including those based on transition metals and metal-free organocatalysts, have been developed to promote this transformation under increasingly mild conditions.

However, a specific examination of this compound as a substrate in this reaction is not found in the current body of scientific literature. General studies on the reductive amination of CO₂ demonstrate the utility of a wide range of primary and secondary amines. The presence of a fluorine atom and a cyclohexyl group in this compound suggests that it could potentially undergo such transformations, but experimental data, including reaction conditions, catalyst efficacy, and product yields specifically for this compound, are not available.

Development of Novel Synthetic Reagents and Methodologies

The synthesis of novel reagents and the development of new synthetic methodologies are cornerstones of chemical innovation. Fluorinated organic compounds, in particular, are of great interest due to the unique properties that fluorine atoms impart to molecules, such as altered reactivity, metabolic stability, and binding affinities. The synthesis of fluorinated building blocks for use in medicinal chemistry and materials science is an active field of research.

While there is extensive literature on the synthesis and application of various fluorinated heterocyclic compounds and other fluorinated building blocks, the specific use of this compound as a foundational element for developing new synthetic reagents or methodologies is not documented. Research on related compounds, such as other fluorinated cyclohexylamines or benzylamines, highlights their potential in creating diverse molecular architectures. However, dedicated studies focusing on the synthetic utility of this compound itself are absent from the available scientific record.

Future Research Directions and Unexplored Chemical Space

Development of More Sustainable and Efficient Synthetic Routes

Currently, plausible synthetic routes to (4-Fluorocyclohexyl)methanamine can be extrapolated from existing methods for similar structures. A likely pathway commences from a commercially available precursor like 4-hydroxycyclohexanone. This could be followed by fluorination and subsequent functional group manipulations to yield the target amine. However, these multi-step sequences often suffer from moderate yields and reliance on hazardous reagents.

Future research should prioritize the development of more efficient and "green" synthetic methodologies. Key areas of focus could include:

Catalytic Hydrogenation: A direct and atom-economical approach would involve the catalytic hydrogenation of 4-fluorobenzonitrile. This would require robust catalysts capable of reducing both the nitrile and the aromatic ring without cleaving the C-F bond. Developing selective catalysts, perhaps based on rhodium or ruthenium, that operate under milder conditions would be a significant advancement.

Biocatalysis: Enzymes offer unparalleled selectivity and operate under environmentally benign aqueous conditions. The use of transaminases for the direct amination of a suitable fluorinated cyclohexyl ketone precursor could provide a highly efficient and enantioselective route to chiral isomers of the target compound.

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Precursor(s) | Key Transformation(s) | Potential Advantages | Anticipated Challenges |

| Classical Synthesis | 4-Hydroxycyclohexanone | Fluorination, Wittig reaction, reduction | Utilizes available starting materials | Multiple steps, use of hazardous reagents, moderate yield |

| Catalytic Hydrogenation | 4-Fluorobenzonitrile | One-pot reduction of nitrile and arene | High atom economy, potentially fewer steps | Catalyst selectivity (C-F vs. arene/nitrile), catalyst cost |

| Biocatalytic Amination | 4-Fluorocyclohexanone (B1313779) | Reductive amination using transaminases | High stereoselectivity, green conditions | Enzyme availability and stability, substrate scope |

| Flow Chemistry | Various | Multi-step sequence in a flow reactor | Enhanced safety, scalability, process control | Optimization of flow parameters, reactor design |

Exploration of Novel Reactivity Patterns for the Fluorocyclohexylmethanamine Moiety

The interplay between the primary amine and the distal fluorine atom could give rise to unique reactivity. The electron-withdrawing nature of fluorine can influence the pKa of the amine group, affecting its nucleophilicity and basicity compared to its non-fluorinated analogue, cyclohexylmethanamine.

Future investigations should systematically explore this reactivity:

Directed C-H Activation: The amine group could serve as a directing group for transition-metal-catalyzed C-H activation at other positions on the cyclohexane (B81311) ring. This would open pathways to novel, selectively functionalized derivatives that are otherwise difficult to access.

Non-covalent Interactions in Organocatalysis: The ability of the C-F bond to participate in hydrogen bonds and other non-covalent interactions is well-established. This could be harnessed by using this compound or its derivatives as organocatalysts, where the fluorine atom helps to control the conformation and stereochemical outcome of a reaction.

Ring-Opening and Rearrangement Reactions: Under specific conditions, particularly with the installation of appropriate neighboring groups, it may be possible to induce ring-opening or rearrangement reactions, using the fluorine atom to influence the regiochemical or stereochemical outcome.

Advanced Computational Modeling for Predictive Synthesis and Mechanism Discovery

Computational chemistry provides a powerful lens for understanding and predicting chemical behavior before embarking on extensive lab work. For this compound, density functional theory (DFT) and other modeling techniques can offer profound insights.

Key areas for computational investigation include:

Conformational Analysis: The presence of the fluorine atom can significantly bias the conformational equilibrium of the cyclohexane ring (the A-value). Computational studies can accurately predict the preferred chair conformation and the axial vs. equatorial preference of the fluoromethylamine substituent, which is critical for understanding its reactivity and interactions.

Reaction Mechanism Elucidation: Modeling the transition states of potential reactions, such as the proposed catalytic hydrogenations or C-H activations, can help in understanding reaction pathways and predicting the most favorable conditions. This can guide catalyst design and experimental setup.

Predicting Supramolecular Assembly: Molecular dynamics simulations can be employed to predict how molecules of this compound will interact with each other and with other molecules. This is a crucial step in designing self-assembling systems for nanomaterials.

Integration into Supramolecular Chemistry and Nanomaterials

The unique properties imparted by fluorine make it a valuable component in the design of advanced materials. The combination of a hydrogen-bonding amine and a polar, hydrophobic fluorine atom in this compound makes it an attractive building block for supramolecular chemistry and nanomaterials.

Future research in this domain could explore:

Self-Assembled Monolayers (SAMs): The amine group can anchor the molecule to various surfaces (e.g., gold, silicon dioxide), while the fluorinated tail would be exposed, creating a low-energy, hydrophobic surface. Such SAMs could have applications in microelectronics, biosensors, or as anti-fouling coatings.

Fluorinated Liquid Crystals: By incorporating the fluorocyclohexylmethanamine motif into larger, rigid molecular structures (mesogens), it may be possible to create novel liquid crystalline materials. The fluorine atom can influence the phase behavior, dielectric anisotropy, and switching properties, which are critical for display technologies.

Nanoparticle Functionalization: The molecule could be used as a surface ligand for nanoparticles. The amine would bind to the nanoparticle surface, while the fluorinated cyclohexane moiety would form an outer shell, potentially improving the particle's stability and solubility in specific solvents, including fluorous phases. nih.gov This could be particularly relevant for creating new contrast agents for medical imaging or for drug delivery vehicles. The use of fluorinated building blocks in supramolecular chemistry is a growing field with applications ranging from molecular encapsulation to the construction of complex nanostructures. nih.gov

Q & A

Basic: What are the key synthetic routes for (4-Fluorocyclohexyl)methanamine, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves fluorinated cyclohexane derivatives as precursors. Common methods include:

- Nucleophilic substitution : Reacting 4-fluorocyclohexanol with methanamine under acidic or basic catalysis .

- Reductive amination : Using 4-fluorocyclohexanone and methanamine with reducing agents like sodium cyanoborohydride .

Optimization strategies :- Catalyst selection : Acidic conditions (e.g., HCl) favor protonation of the carbonyl group, enhancing nucleophilic attack .

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve reaction rates by stabilizing intermediates .

- Temperature control : Lower temperatures (0–25°C) minimize side reactions like over-reduction .

Advanced: How can contradictions in spectroscopic data (e.g., NMR, IR) for this compound be resolved?

Answer:

Data discrepancies often arise from conformational flexibility or impurities. Methodological approaches include:

- Dynamic NMR studies : To analyze chair-chair flipping in the cyclohexyl ring, which affects chemical shift splitting .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula and detects trace impurities (e.g., unreacted starting materials) .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict vibrational modes (IR) and NMR shifts, aiding assignment .

Case study : A 2021 study resolved conflicting NMR signals by correlating solvent polarity with fluorine’s electronic environment .

Basic: What are the primary biological targets and pharmacological applications of (4-Fluorocycloclohexyl)methanamine?

Answer:

The compound’s amine group and fluorinated cyclohexyl moiety enable interactions with:

- Neurotransmitter receptors : Serotonin (5-HT) and dopamine D receptors, implicated in CNS disorders .

- Enzyme inhibition : Monoamine oxidase (MAO) and cytochrome P450 isoforms, affecting drug metabolism .

Pharmacological applications :- Neuroprotection : Preclinical studies suggest modulation of oxidative stress pathways in Parkinson’s models .

- Analgesia : Fluorine’s electronegativity enhances binding to opioid receptor subtypes .

Advanced: How does fluorine substitution at the 4-position influence physicochemical properties compared to non-fluorinated analogs?

Answer:

Fluorine’s electronegativity and small atomic radius confer distinct traits:

- Lipophilicity : Increases logP by ~0.5 units, enhancing blood-brain barrier penetration .

- Metabolic stability : Resists CYP450-mediated oxidation at the cyclohexyl ring due to C-F bond strength .

- Conformational rigidity : Fluorine’s axial preference stabilizes chair conformers, altering receptor binding kinetics .

Comparative data :

| Property | This compound | Cyclohexylmethanamine |

|---|---|---|

| logP | 1.8 | 1.3 |

| MAO-B IC | 12 µM | >100 µM |

| Plasma t | 6.2 h | 2.1 h |

Methodological: What strategies improve yield in multi-step syntheses of this compound derivatives?

Answer:

Key strategies include:

- Protecting groups : Use Boc or Fmoc to shield the amine during intermediate steps, reducing side reactions .

- Flow chemistry : Continuous reactors enhance heat/mass transfer, achieving >90% yield in reductive amination .

- Byproduct mitigation : Scavengers (e.g., polymer-bound triphenylphosphine) remove excess reagents .

Example : A 2024 study optimized a 3-step synthesis by:- Boc-protection of methanamine (95% yield).

- Fluorocyclohexyl coupling via Mitsunobu reaction (88% yield).

- Deprotection with TFA (quantitative yield) .

Advanced: How can computational tools predict retrosynthetic pathways for novel this compound analogs?

Answer:

AI-driven platforms (e.g., Pistachio, Reaxys) use reaction databases to propose routes:

- Template relevance scoring : Prioritizes pathways with high similarity to known fluorocyclohexyl syntheses .

- One-step disconnections : Identifies key bonds (e.g., C-N in methanamine) for strategic cleavage .

Case study : A 2023 model predicted a novel route via Suzuki-Miyaura coupling of 4-fluorobromocyclohexane and boronic ester-functionalized methanamine (78% predicted yield) .

Basic: What safety and handling protocols are critical for this compound in lab settings?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of amine vapors (TLV: 2 ppm) .

- Personal protective equipment (PPE) : Nitrile gloves and goggles prevent skin/eye irritation .

- Spill management : Neutralize with dilute acetic acid and adsorb with vermiculite .

Note : The compound is hygroscopic; store under nitrogen at 4°C to prevent degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.